

# Phenanthren-2-ol chemical and physical properties

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## Compound of Interest

Compound Name: Phenanthren-2-ol

Cat. No.: B023603

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An In-depth Technical Guide to **Phenanthren-2-ol**: Properties, Synthesis, and Applications

## Introduction

**Phenanthren-2-ol** (CAS No. 605-55-0), also known as 2-Hydroxyphenanthrene, is a hydroxylated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH).[1] As a member of the phenanthrols class of organic compounds, it consists of a phenanthrene core—three fused benzene rings—with a hydroxyl group substituted at the C2 position.[2][3][4] This compound typically appears as a white to light-yellow or off-white crystalline solid.[2][5] Its significance spans multiple scientific disciplines, primarily due to its role as a key metabolite of phenanthrene, a widespread environmental pollutant.[1][6] Consequently, **Phenanthren-2-ol** serves as a critical analytical standard in environmental toxicology, a biomarker for PAH exposure, and a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and key applications for researchers in chemistry and drug development.

## Chemical and Physical Properties

The core physical and chemical characteristics of **Phenanthren-2-ol** define its behavior in various experimental and environmental settings. The presence of the hydroxyl group on the rigid, aromatic phenanthrene skeleton imparts a degree of polarity, influencing its solubility and reactivity compared to the parent hydrocarbon.[2]

Table 1: Core Physicochemical Properties of **Phenanthren-2-ol**

| Property          | Value                                | Source(s)  |
|-------------------|--------------------------------------|------------|
| CAS Number        | 605-55-0                             | [7][8]     |
| Molecular Formula | C <sub>14</sub> H <sub>10</sub> O    | [1][7][8]  |
| Molecular Weight  | 194.23 g/mol                         | [1][6][8]  |
| Appearance        | White to light-yellow/grey solid     | [2][9]     |
| Melting Point     | 162 °C                               | [1][7][10] |
| Boiling Point     | 404.5 °C at 760 mmHg                 | [1][7][10] |
| Density           | 1.244 g/cm <sup>3</sup>              | [1][7][10] |
| pKa               | 9.57 ± 0.30 (Predicted)              | [7]        |
| LogP              | 3.69860                              | [7][10]    |
| Vapor Pressure    | 4.02 x 10 <sup>-7</sup> mmHg at 25°C | [7]        |

## Solubility Profile

Unlike its parent compound, phenanthrene, which is nearly insoluble in water, the hydroxyl group in **Phenanthren-2-ol** enhances its solubility in polar solvents.[2][11] It is slightly soluble in acetone, chloroform, DMSO, and methanol.[7] For experimental purposes, stock solutions are often prepared in organic solvents like ethanol, DMSO, or dimethylformamide (DMF).[12]

## Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of **Phenanthren-2-ol**. [1] Each technique provides a unique fingerprint corresponding to the molecule's specific structural features.

Table 2: Characteristic Spectroscopic Data for **Phenanthren-2-ol**

| Technique           | Characteristic Features   |
|---------------------|---|
| $^1\text{H}$ NMR    | Aromatic protons typically resonate in the downfield region ( $\delta$ 7.0-9.0 ppm). The hydroxyl proton signal is also present, though its chemical shift can be variable. <a href="#">[1]</a>   |
| $^{13}\text{C}$ NMR | Provides a unique fingerprint with distinct signals for each of the 14 carbon atoms in the molecule's skeleton. <a href="#">[1]</a>   |
| IR Spectroscopy     | Characterized by a prominent, broad absorption band for the hydroxyl (-OH) group stretching vibration, typically in the $3200\text{-}3600\text{ cm}^{-1}$ region. Additional bands confirm the aromatic C-H and C=C vibrations. <a href="#">[1]</a> |
| UV-Vis Spectroscopy | Exhibits absorption maxima consistent with a phenanthrene core structure, typically around 205, 265, and 319 nm. <a href="#">[13]</a>   |

The combination of these techniques allows for precise structural verification, which is critical when using the compound as a reference standard or in synthetic applications.[\[14\]](#)[\[15\]](#)

## Synthesis and Chemical Reactivity

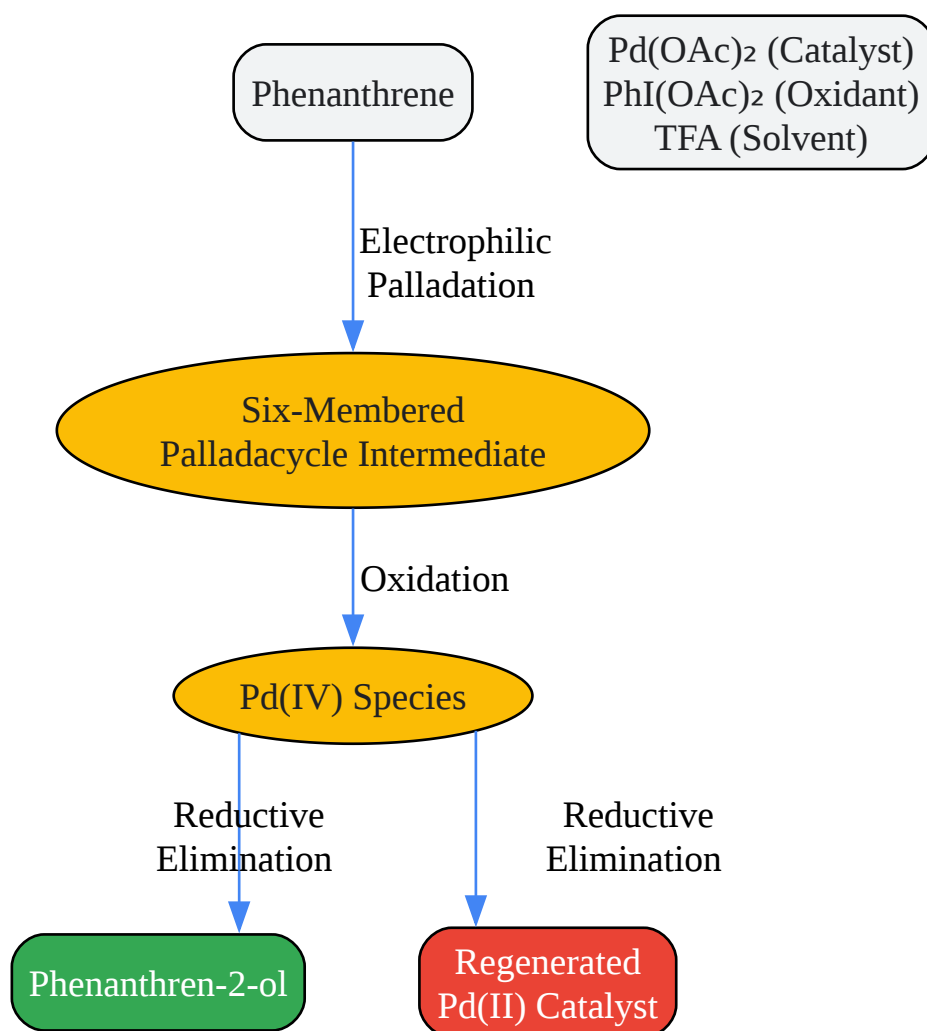
The synthesis of phenanthrene and its derivatives can be achieved through several classic methods, such as the Bardhan-Sengupta and Haworth syntheses.[\[11\]](#)[\[16\]](#) However, for the specific regioselective introduction of a hydroxyl group at the C2 position, modern catalytic methods are often employed.

### Palladium-Catalyzed C-H Hydroxylation

A notable synthetic approach involves the direct C-H activation and hydroxylation of phenanthrene using a palladium(II) catalyst. This method offers high regioselectivity and good yields.[\[1\]](#)

Experimental Protocol: Pd-Catalyzed Synthesis of **Phenanthren-2-ol**

- **Reaction Setup:** In a reaction vessel, combine phenanthrene, Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ), and an oxidant such as Phenyliodine(III) diacetate ( $\text{PhI}(\text{OAc})_2$ ).
- **Solvent:** Use trifluoroacetic acid (TFA) as the solvent.
- **Reaction Conditions:** Stir the mixture at a specified temperature (e.g., room temperature or slightly elevated) for a period sufficient to ensure complete reaction, monitoring progress with Thin Layer Chromatography (TLC) or GC-MS.
- **Mechanism:** The reaction proceeds via an electrophilic palladation step, forming a six-membered palladacycle intermediate. The oxidant facilitates the oxidation of Pd(II) to a Pd(IV) species.
- **Product Formation:** Reductive elimination from the Pd(IV) intermediate releases the hydroxylated product, **Phenanthren-2-ol**, and regenerates the Pd(II) catalyst.<sup>[1]</sup>
- **Purification:** Following the reaction, the product is isolated and purified using standard techniques such as column chromatography.



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Caption: Palladium-catalyzed C-H hydroxylation pathway for **Phenanthren-2-ol** synthesis.

## Chemical Reactivity

The reactivity of the phenanthrene nucleus is generally focused on the 9 and 10 positions, which possess the highest double-bond character and are susceptible to oxidation, reduction, and electrophilic substitution.<sup>[11][17]</sup> For instance, oxidation of phenanthrene can yield phenanthrenequinone.<sup>[11][18]</sup> The presence of the electron-donating hydroxyl group at the C2 position can influence the regioselectivity of further electrophilic aromatic substitution reactions.

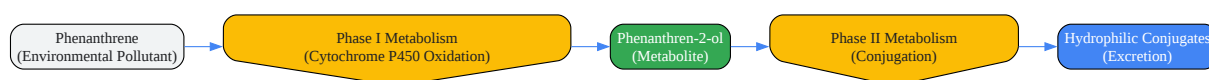
## Applications in Research and Development

**Phenanthren-2-ol** is not merely a chemical curiosity; it is a vital tool in several areas of scientific research, particularly in toxicology and environmental science.

## PAH Metabolism and Toxicology

In biological systems, phenanthrene undergoes Phase I metabolism, primarily mediated by cytochrome P450 enzymes, to form various hydroxylated derivatives, with **Phenanthren-2-ol** being a key product.<sup>[1]</sup> These metabolites are then typically conjugated in Phase II reactions (e.g., with glucuronic acid or sulfate) to increase their water solubility and facilitate excretion.<sup>[1]</sup>

- **Toxicological Research:** As a characterized metabolite, **Phenanthren-2-ol** is used to investigate the structure-activity relationships of PAHs and their roles in inducing oxidative stress and cellular toxicity.<sup>[1]</sup>
- **Biomarker of Exposure:** The presence and concentration of **Phenanthren-2-ol** and other hydroxylated PAHs in urine are used as sensitive biomarkers to monitor human exposure to aromatic hydrocarbons from sources like tobacco smoke and environmental pollution.<sup>[1][3]</sup>



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Caption: Biological pathway of phenanthrene metabolism to **Phenanthren-2-ol**.

## Drug Development and Organic Synthesis

The phenanthrene skeleton is a core structural motif in numerous naturally occurring and synthetic compounds with significant biological activity, including analgesics like morphine and antimalarials.<sup>[16]</sup> **Phenanthren-2-ol** can serve as a versatile starting material or intermediate for the synthesis of more complex phenanthrene derivatives, which have shown potential as antimicrobial and antitumor agents.<sup>[1]</sup>

## Analytical Methodologies

Accurate quantification of **Phenanthren-2-ol** in complex matrices, such as urine or environmental samples, requires robust analytical techniques. Chromatographic methods are essential for separating the analyte from interfering compounds.<sup>[1]</sup>

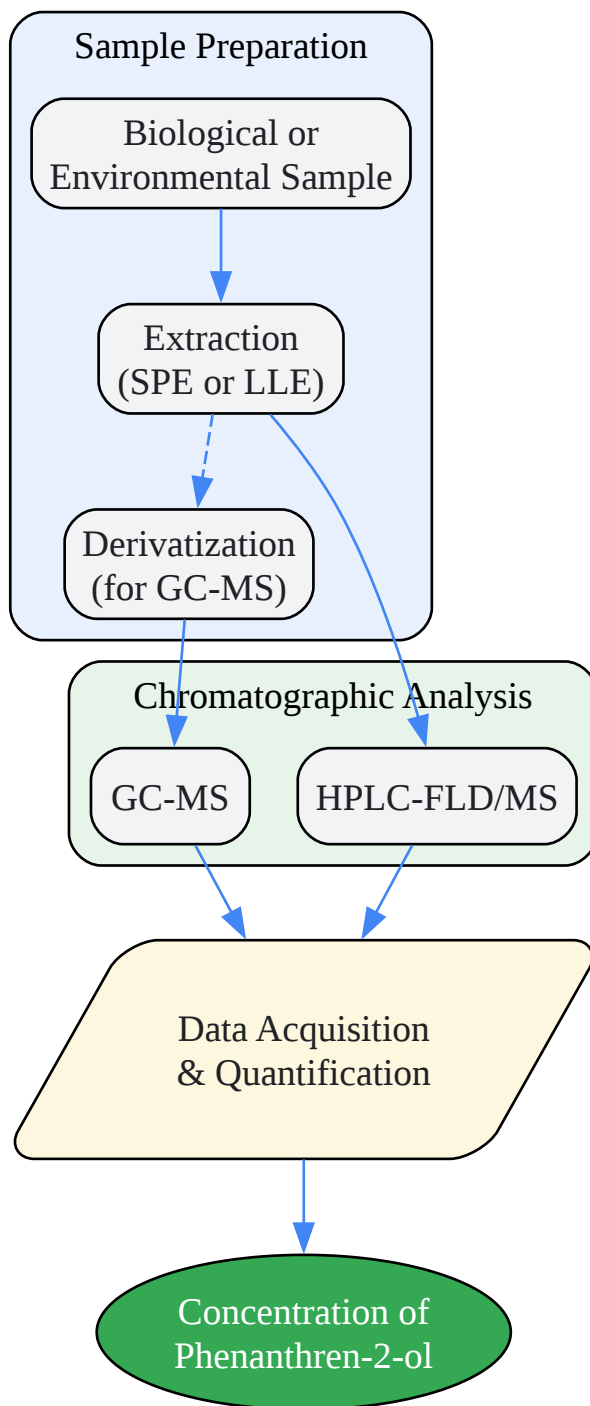
## High-Performance Liquid Chromatography (HPLC)

- **Sample Preparation:** Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate PAH metabolites from the sample matrix.
- **Chromatographic System:** Utilize a reverse-phase C18 column.
- **Mobile Phase:** Employ a gradient elution program using a mixture of water (often with a formic or acetic acid modifier) and an organic solvent like acetonitrile or methanol.
- **Detection:** Use a fluorescence detector (FLD) for high sensitivity and selectivity, or a UV-Vis diode-array detector (DAD). Mass spectrometry (LC-MS) can also be used for definitive identification.
- **Quantification:** Generate a calibration curve using certified reference standards of **Phenanthren-2-ol** to quantify the analyte concentration in the samples.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation & Derivatization:** After extraction, the hydroxyl group of **Phenanthren-2-ol** must be derivatized (e.g., silylation) to increase its volatility for gas chromatography.
- **GC System:** Use a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
- **Injection:** Inject the derivatized sample into the GC inlet, typically in splitless mode for trace analysis.
- **Temperature Program:** Apply a temperature gradient to the GC oven to separate the analytes based on their boiling points and column interactions.
- **Mass Spectrometry:** Use electron ionization (EI) and monitor characteristic ions for **Phenanthren-2-ol** (or its derivative) in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

- Quantification: Use an isotopically labeled internal standard for accurate quantification, correcting for any sample loss during preparation.[1]



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Caption: General analytical workflow for the quantification of **Phenanthren-2-ol**.



## Safety, Handling, and Storage

As a polycyclic aromatic hydrocarbon derivative, **Phenanthren-2-ol** should be handled with care.<sup>[2]</sup>

- **Handling:** Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation.
- **Storage:** Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration (2-8°C) is recommended.<sup>[7][9][10]</sup>
- **Disclaimer:** This product is intended for research use only and is not for human or veterinary use.<sup>[1]</sup>

## Conclusion

**Phenanthren-2-ol** is a compound of significant scientific interest due to its dual identity as both a product of environmental contamination and a tool for scientific inquiry. Its well-defined chemical and physical properties, combined with its crucial role as a biomarker and metabolic intermediate, make it indispensable for research in toxicology, environmental monitoring, and drug discovery. A thorough understanding of its synthesis, reactivity, and analytical methodologies is essential for any scientist working with PAHs and their biological or environmental impact.

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